N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine
Description
N-[(1Z)-4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine is a dithioloquinoline-derived imine compound characterized by a fused 1,2-dithiolo ring system attached to a quinoline scaffold. The structure features three methyl groups at positions 4, 4, and 8 of the dithioloquinoline core, along with a naphthalen-1-amine substituent linked via a conjugated imine bond.
Properties
Molecular Formula |
C23H20N2S2 |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
4,4,8-trimethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C23H20N2S2/c1-14-11-12-19-17(13-14)20-21(23(2,3)25-19)26-27-22(20)24-18-10-6-8-15-7-4-5-9-16(15)18/h4-13,25H,1-3H3 |
InChI Key |
HQZQIXSFTVPUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC5=CC=CC=C54)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving a suitable dithiol and a quinoline derivative.
Attachment of the Naphthylamine Moiety: The final step involves the coupling of the naphthylamine moiety to the quinoline-dithiolo intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthylamine moiety can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Substitutions :
- Target Compound: 4,4,8-Trimethyl-dithioloquinoline core with naphthalen-1-amine.
- N-(2,3-Dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine: Substituted with a 2,3-dimethylphenyl group and 4,4,7-trimethyl on the core, reducing steric bulk compared to the target compound .
- (1Z)-N-(3,5-Dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine: Contains additional methyl groups (positions 6 and 8) and a 3,5-dimethylphenyl substituent, increasing hydrophobicity .
Aryl Amine Substituents :
- The target compound’s naphthalen-1-amine group provides extended π-conjugation, which may enhance charge-transfer properties compared to smaller aryl amines (e.g., 3,5-dimethylphenyl in or 2,3-dimethylphenyl in ).
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred from related structures:
Key Observations :
- The ethoxy group in 3e may improve solubility in polar solvents compared to methyl-substituted derivatives.
- Bulkier aryl amines (e.g., naphthalen-1-amine) likely increase molecular rigidity, affecting crystallization behavior .
Electronic and Steric Effects
- Steric Hindrance : The 4,4,8-trimethyl configuration in the target compound may hinder rotational freedom at the imine bond, influencing its spectroscopic signatures (e.g., NMR splitting patterns) .
Biological Activity
N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine (CAS No. 351337-79-6) is a complex organic compound known for its unique structural features, which include a naphthalene moiety linked to a dithioloquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments.
The molecular formula of the compound is , with a molecular weight of 366.54 g/mol. Its structure incorporates multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of sulfur atoms in the dithiolo framework classifies it as a heterocyclic compound, which is often associated with diverse biological effects.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from the dithioloquinoline structure have shown promising inhibitory effects on several protein kinases involved in cancer progression. Notably:
- JAK3 Inhibition : Compounds demonstrated IC50 values ranging from 0.36 μM to 0.46 μM against JAK3, indicating potent inhibition .
- NPM1-ALK and cRAF Inhibition : The same derivatives exhibited IC50 values of 0.25 μM and 0.78 μM against NPM1-ALK and cRAF[Y340D][Y341D], respectively .
Anti-inflammatory Effects
The compound has also been predicted to possess anti-inflammatory properties with a probability exceeding 50%. This suggests potential applications in treating inflammatory diseases .
Chemoprotective Properties
In addition to antitumor and anti-inflammatory activities, the compound has shown potential chemoprotective effects, making it a candidate for further exploration in cancer prevention strategies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- The dithioloquinoline moiety is crucial for its interaction with target proteins.
- Substituents on the naphthalene ring may modulate activity and selectivity against specific kinases.
Case Studies
Several studies have evaluated the biological activity of compounds related to this structure:
| Study | Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|---|
| 2a | JAK3 | 0.36 | High | |
| 2b | NPM1-ALK | 0.25 | High | |
| 2c | cRAF[Y340D][Y341D] | 0.78 | Moderate |
These findings underscore the potential of this compound as a lead structure for developing new therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine, and how can purity be validated?
- Methodological Answer : A multi-step synthesis approach is advised, starting with condensation of substituted quinoline and naphthylamine precursors. Key steps include cyclization of the dithiolo-quinoline core and subsequent Schiff base formation. For purity validation, employ HPLC with a solvent system (e.g., MeOH:EtOH:2-PrOH:Hexanes, 5:5:5:85) and monitor retention times (e.g., t1 = 15.3 min, t2 = 17.2 min) as described for structurally similar compounds . Confirm molecular identity via HRMS (e.g., ±0.0001 Da accuracy) and 1H/13C NMR to resolve stereochemical details .
Q. How can solubility and stability of this compound be assessed for in vitro studies?
- Methodological Answer : Solubility screening should use graded solvent systems (e.g., DMSO, DMF, or chloroform) with UV-Vis spectroscopy to quantify saturation points. For stability, conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor changes via HPLC and compare retention profiles to detect decomposition products . Note that naphthylamine derivatives are often insoluble in water but stable in organic solvents .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to Chemical Hygiene Plan guidelines: use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential irritancy (common in naphthylamine analogs). Conduct a 100% pass-rate safety exam covering spill management, waste disposal, and emergency procedures before lab work .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and enantiomeric purity?
- Methodological Answer : Employ factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design (temperature: 25–80°C; solvent: DMSO vs. THF; catalyst: pyridine vs. stannous chloride) can identify synergistic effects. Use HPLC chiral columns to quantify enantiomeric excess and refine conditions .
Q. What computational tools are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or COMSOL) to map HOMO/LUMO energies, charge distribution, and redox potentials. Validate against experimental data (e.g., cyclic voltammetry). Molecular docking studies (AutoDock Vina) can predict binding affinity with biological targets, such as enzymes or DNA .
Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved?
- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign ambiguous peaks. If HRMS shows discrepancies (±0.001 Da), re-isolate the compound via preparative HPLC and re-analyze. For persistent issues, consider isotopic labeling or X-ray crystallography to resolve structural ambiguities .
Q. What strategies are effective for studying the compound’s reaction mechanism in catalytic systems?
- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments with radical scavengers (e.g., TEMPO) to identify intermediates. Monitor real-time reaction progress via in-situ FTIR or Raman spectroscopy. Compare experimental data with computational simulations (e.g., transition state modeling in COMSOL) to propose a mechanistic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
